molecular formula C13H12F4N4O B2879112 1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448077-89-1

1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2879112
CAS RN: 1448077-89-1
M. Wt: 316.26
InChI Key: VMQPAXRQGMYEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of both Bruton's tyrosine kinase (BTK) and interleukin-2 inducible T-cell kinase (ITK), which are both involved in the development and activation of immune cells. In

Scientific Research Applications

Hydrogel Formation and Anion Tuning One study explores the use of a similar urea compound in forming hydrogels, indicating the potential of "1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea" in material science, especially in creating materials with tunable physical properties. The hydrogels' rheology and morphology were shown to be dependent on the anion identity, offering a method for adjusting the gels' characteristics (Lloyd & Steed, 2011).

Psoriasis Treatment Another significant application is in drug discovery, particularly in identifying new potent inhibitors for the treatment of psoriasis. A study details the structural optimization of a lead compound, leading to the discovery of potent FLT3 inhibitors, one of which showed significant antipsoriatic effects in a mouse model. This suggests the potential use of "this compound" derivatives in developing treatments for autoimmune diseases like psoriasis (Li et al., 2016).

Synthesis of Fluorinated Heterocycles The compound's relevance in synthesizing fluorinated heterocycles is highlighted, showing its importance in creating building blocks for medicinal and agricultural chemistry. Fluorinated compounds are valuable due to their unique properties, such as increased stability and lipid solubility, enhancing drug efficacy and selectivity (Sloop, Bumgardner, & Loehle, 2002).

Antifungal Activity Research into the antifungal activity of urea derivatives, including compounds similar to "this compound," indicates their potential in developing new antifungal agents. The study of such compounds against various fungi could lead to novel treatments for fungal infections (Mishra, Singh, & Wahab, 2000).

Pesticide Development Another application is in the development of pesticides, where the structural characteristics of "this compound" derivatives could be utilized to create effective pest control agents. The crystal structure analysis of a related benzoylurea pesticide provides insights into designing molecules with desired properties for agricultural use (Jeon et al., 2014).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N4O/c14-9-1-3-10(4-2-9)19-12(22)18-6-8-21-7-5-11(20-21)13(15,16)17/h1-5,7H,6,8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQPAXRQGMYEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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